1-(1H-benzimidazol-2-yl)ethanethiol
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Overview
Description
1-(1H-benzimidazol-2-yl)ethanethiol is a heterocyclic compound featuring a benzimidazole ring fused with an ethanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-benzimidazol-2-yl)ethanethiol can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide, followed by cyclization to form the benzimidazole ring . Another method includes the reaction of benzene-1,2-diamine with carbon disulfide and potassium hydroxide, followed by alkylation with ethyl bromide to introduce the ethanethiol group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-benzimidazol-2-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Thioethers, acyl derivatives.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)ethanethiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)ethanethiol involves its interaction with biological targets through its thiol and benzimidazole groups. The thiol group can form covalent bonds with cysteine residues in proteins, while the benzimidazole ring can interact with nucleic acids and enzymes . These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the ethanethiol group.
2-(1H-benzimidazol-2-yl)ethanol: Similar structure with an ethanol group instead of ethanethiol.
1-(1H-benzimidazol-2-yl)ethanamine: Contains an ethanamine group instead of ethanethiol.
Uniqueness: 1-(1H-benzimidazol-2-yl)ethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs . The thiol group enhances its ability to form covalent bonds with biological molecules, making it a valuable compound in medicinal chemistry and materials science .
Properties
CAS No. |
3176-70-3 |
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Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)ethanethiol |
InChI |
InChI=1S/C9H10N2S/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11) |
InChI Key |
JDXDRQWXIBJNTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)S |
Origin of Product |
United States |
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